

An In-depth Technical Guide to Dimethyl (2-Oxononyl)phosphonate-d15

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Compound of Interest

Compound Name: Dimethyl (2-Oxononyl)phosphonate-d15

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl (2-Oxononyl)phosphonate-d15**, a deuterated isotopologue of Dimethyl (2-Oxononyl)phosphonate. This document details its molecular properties, potential applications, and representative experimental methodologies relevant to its use in research and development.

Core Molecular Data

The key quantitative data for Dimethyl (2-Oxononyl)phosphonate and its deuterated form are summarized below. The increase in molecular weight for the d15 isotopologue is a direct result of the substitution of 15 hydrogen atoms with deuterium.

Property	Dimethyl (2-Oxononyl)phosphonate	Dimethyl (2-Oxononyl)phosphonate-d15
Molecular Formula	C ₁₁ H ₂₃ O ₄ P	C ₁₁ H ₈ D ₁₅ O ₄ P
Molecular Weight	250.27 g/mol [1][2][3][4]	265.36 g/mol [5]
CAS Number	37497-25-9	1215800-33-1[5]

Applications in Research and Drug Development

Dimethyl (2-Oxononyl)phosphonate and its deuterated analogue are valuable tools in several scientific domains. While specific biological activities for this molecule are not extensively documented, its structural features as a phosphonate and the presence of deuterium in the d15 version suggest several key applications.

Phosphonates as Phosphate Mimics: Phosphonates serve as non-hydrolyzable mimics of phosphates, enabling them to act as inhibitors for enzymes that process phosphate substrates. [6] This makes them valuable probes for studying enzyme mechanisms and as potential therapeutic agents.

Deuterated Compounds as Internal Standards: Deuterated molecules are widely utilized as internal standards in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. [7] Their physicochemical properties are very similar to their non-deuterated counterparts, allowing for accurate quantification by correcting for variations during sample processing and analysis. [7]

Kinetic Isotope Effect in Mechanistic Studies: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium bond. This can slow down reactions where the cleavage of this bond is the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). [7] The KIE is a powerful tool for elucidating reaction mechanisms, particularly in enzymatic studies such as those involving Cytochrome P450 enzymes. [7]

Improving Pharmacokinetic Profiles: Deuteration can significantly alter the metabolic fate of a drug. By strategically replacing hydrogens at sites of metabolic vulnerability, the rate of metabolic breakdown can be slowed. [8] This can lead to an extended drug half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites. [8]

Experimental Protocols

While a specific, detailed synthesis for Dimethyl (2-Oxononyl)phosphonate is not readily available in the provided literature, a representative protocol can be adapted from the synthesis of similar β -keto phosphonates. The following is a generalized procedure based on the acylation of phosphonoacetates.

Representative Synthesis of a β -Keto Phosphonate:

- **Enolate Formation:** A solution of a suitable phosphonoacetate (e.g., trimethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78°C) under an inert atmosphere (e.g., argon). A strong base, such as *n*-butyllithium, is added dropwise to generate the corresponding lithium enolate.
- **Acylation:** An acylating agent, such as an acyl chloride (e.g., heptanoyl chloride to obtain a nonyl chain), is then added to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
- **Work-up and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired β -keto phosphonate.

In Vivo Pharmacokinetic Study using a Deuterated Standard:

This protocol outlines a general procedure for comparing the pharmacokinetic profiles of a drug and its deuterated analogue in a rodent model.

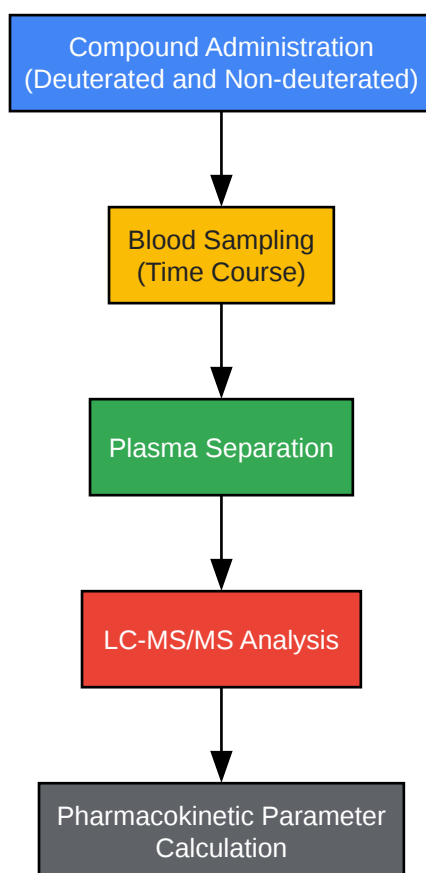
- **Animal Dosing:** A cohort of laboratory animals (e.g., rats) is divided into two groups. One group receives the non-deuterated compound, and the other receives the deuterated compound, typically via oral gavage.
- **Blood Sampling:** Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
- **Plasma Preparation:** Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
- **Sample Analysis:** The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. The deuterated compound can be used as an internal standard for the quantification of the non-deuterated analogue, and vice-versa.

- **Pharmacokinetic Analysis:** The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (C_{max}), time to maximum concentration (T_{max}), area under the curve (AUC), and half-life (t_{1/2}).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate key concepts and workflows related to the application of **Dimethyl (2-Oxononyl)phosphonate-d15**.

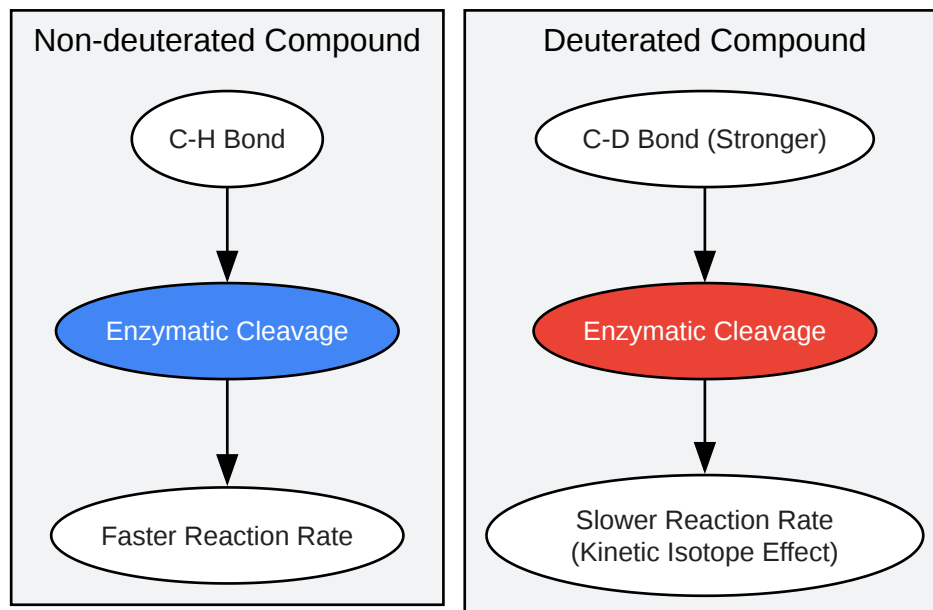
General Workflow for a Pharmacokinetic Study



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Caption: A generalized workflow for conducting a comparative pharmacokinetic study.

Application of the Kinetic Isotope Effect



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Caption: The principle of the kinetic isotope effect in enzymatic reactions.

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